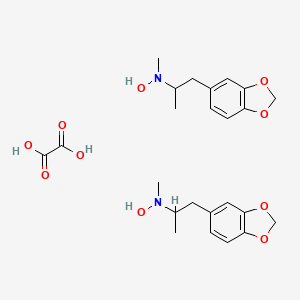
N-hydroxy MDMA (hemioxalate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-hydroxy-3,4-methylenedioxymethamphetamine (hemioxalate) is a chemical compound categorized as an amphetamine. It is an analytical reference standard primarily used in research and forensic applications N-hydroxy-3,4-methylenedioxymethamphetamine (hemioxalate) is not intended for human or veterinary use .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-3,4-methylenedioxymethamphetamine (hemioxalate) involves the hydroxylation of 3,4-methylenedioxymethamphetamine. This process typically requires the use of hydroxylating agents under controlled conditions to ensure the selective introduction of the hydroxyl group . The reaction conditions often involve maintaining a specific temperature and pH to optimize the yield and purity of the product.
Industrial Production Methods
the general principles of chemical synthesis, such as batch processing and purification techniques, are likely employed to produce this compound on a larger scale .
Análisis De Reacciones Químicas
Types of Reactions
N-hydroxy-3,4-methylenedioxymethamphetamine (hemioxalate) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to its parent compound, 3,4-methylenedioxymethamphetamine.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of N-hydroxy-3,4-methylenedioxymethamphetamine (hemioxalate) can yield ketones or aldehydes, while reduction can revert it to 3,4-methylenedioxymethamphetamine .
Aplicaciones Científicas De Investigación
N-hydroxy-3,4-methylenedioxymethamphetamine (hemioxalate) is used extensively in scientific research, particularly in the fields of forensic chemistry and toxicology. It serves as a reference standard for the identification and quantification of related compounds in biological samples . Additionally, it is used in studies investigating the metabolism and pharmacokinetics of amphetamines and their derivatives .
Mecanismo De Acción
The mechanism of action of N-hydroxy-3,4-methylenedioxymethamphetamine (hemioxalate) involves its interaction with monoamine neurotransmitter systems in the brain. It is believed to exert its effects by increasing the release of serotonin, dopamine, and norepinephrine, similar to its parent compound, 3,4-methylenedioxymethamphetamine . This leads to enhanced neurotransmission and the characteristic psychoactive effects associated with amphetamines .
Comparación Con Compuestos Similares
N-hydroxy-3,4-methylenedioxymethamphetamine (hemioxalate) is unique due to the presence of the hydroxyl group, which distinguishes it from its parent compound, 3,4-methylenedioxymethamphetamine. Similar compounds include:
3,4-methylenedioxymethamphetamine (MDMA): Known for its psychoactive effects and use as a recreational drug.
3,4-methylenedioxyamphetamine (MDA): Another psychoactive compound with similar effects to MDMA.
N-methyl-α-methyldopamine: A metabolite of MDMA with distinct pharmacological properties.
These compounds share structural similarities but differ in their specific functional groups and resulting pharmacological effects .
Propiedades
Fórmula molecular |
C24H32N2O10 |
|---|---|
Peso molecular |
508.5 g/mol |
Nombre IUPAC |
N-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-N-methylhydroxylamine;oxalic acid |
InChI |
InChI=1S/2C11H15NO3.C2H2O4/c2*1-8(12(2)13)5-9-3-4-10-11(6-9)15-7-14-10;3-1(4)2(5)6/h2*3-4,6,8,13H,5,7H2,1-2H3;(H,3,4)(H,5,6) |
Clave InChI |
FLSRFAFZNHFKNX-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC2=C(C=C1)OCO2)N(C)O.CC(CC1=CC2=C(C=C1)OCO2)N(C)O.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















